molecular formula C17H18N6O3S2 B4846221 4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE

4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE

Cat. No.: B4846221
M. Wt: 418.5 g/mol
InChI Key: HMIZSIKUJOVCHB-UHFFFAOYSA-N
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Description

4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a tetraazole ring and a sulfonyl group

Preparation Methods

The synthesis of 4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with ethylenediamine to form an intermediate, which is then reacted with 5-mercapto-1H-tetrazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes, inhibiting their activity, while the tetraazole ring can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds include:

4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[5-[2-[(4-methylphenyl)sulfonylamino]ethylsulfanyl]tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S2/c1-12-2-8-15(9-3-12)28(25,26)19-10-11-27-17-20-21-22-23(17)14-6-4-13(5-7-14)16(18)24/h2-9,19H,10-11H2,1H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZSIKUJOVCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE
Reactant of Route 5
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE
Reactant of Route 6
4-{5-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE

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